molecular formula C18H21N5O2 B2391242 (1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210883-71-8

(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2391242
CAS RN: 1210883-71-8
M. Wt: 339.399
InChI Key: CVXNFLBKELLLED-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications

a. Antitumor Activity: Studies have evaluated the antitumor potential of imidazole-containing compounds. For instance, Rajendran et al. synthesized related derivatives and assessed their activity against different cell lines, including MCF-7 and CaCo-2 . Further investigations could explore their mechanism of action and potential as anticancer agents.

b. Antiproliferative Properties: New conjugates containing the (1H-benzo[d]imidazol-2-yl) moiety were synthesized and evaluated for antiproliferative activity against human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) . These findings suggest potential applications in cancer therapy.

c. Antibacterial and Antimicrobial Effects: Imidazole derivatives have demonstrated antibacterial and antimicrobial properties. Researchers have identified commercially available drugs containing the 1,3-diazole ring with such activities . Investigating the specific mechanisms and optimizing these compounds could lead to novel antimicrobial agents.

Materials Science and Coordination Chemistry

Beyond medicinal applications, imidazole-based compounds play a role in materials science and coordination chemistry. For instance:

a. Metal-Organic Frameworks (MOFs): Researchers have synthesized MOFs based on 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene. These MOFs exhibit intriguing properties, including gas adsorption, catalysis, and drug delivery . Exploring their applications in environmental remediation and gas separation is an active area of research.

Biological Signaling Pathways

Imidazole-containing compounds can modulate biological signaling pathways. For example:

a. Quorum Sensing Inhibition: Designing compounds that block quorum sensing pathways is crucial for combating bacterial infections. Imidazole-based molecules have been investigated for their ability to inhibit quorum sensing receptors, such as PqsR . Targeting these pathways could lead to novel antibacterial strategies.

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11(2)16-21-22-17(25-16)12-5-7-23(8-6-12)18(24)13-3-4-14-15(9-13)20-10-19-14/h3-4,9-12H,5-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXNFLBKELLLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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